1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a fluorophenyl group attached via a sulfanyl linkage
Preparation Methods
The synthesis of 1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable fluorinated aromatic compound reacts with a nucleophile.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting a thiol compound with an appropriate electrophile, such as a halogenated ethanone derivative.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one involves interactions with molecular targets such as enzymes or receptors. The azetidine ring’s strain-driven reactivity and the fluorophenyl group’s electronic properties contribute to its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s application.
Comparison with Similar Compounds
1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one can be compared with similar compounds such as:
Azetidine Derivatives: Compounds with different substituents on the azetidine ring, which may exhibit varying reactivity and biological activity.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups linked to different functional groups, affecting their chemical and biological properties.
Sulfanyl-Linked Compounds: Compounds with sulfanyl linkages to other aromatic or aliphatic groups, influencing their stability and reactivity.
The uniqueness of this compound lies in its combination of an azetidine ring, a fluorophenyl group, and a sulfanyl linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLYGVRNCSSGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.